molecular formula C16H15ClN2O2 B12747238 HC Orange no. 5 CAS No. 57524-50-2

HC Orange no. 5

Cat. No.: B12747238
CAS No.: 57524-50-2
M. Wt: 302.75 g/mol
InChI Key: JXVSZMLWYMMWAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HC Orange no. 5 involves the reaction of 1-aminoanthraquinone with ethylenediamine in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete reaction and high yield of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure consistent quality and yield. The final product is then purified through crystallization or filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

HC Orange no. 5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone structure to anthracene derivatives.

    Substitution: The amino groups in HC Orange no.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

HC Orange no. 5 has several applications in scientific research:

Mechanism of Action

The mechanism of action of HC Orange no. 5 involves its interaction with the hair’s keratin structure. The dye molecules penetrate the hair shaft and bind to the keratin, resulting in a stable and long-lasting color. The amino groups in the compound facilitate this binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • HC Blue 2
  • HC Yellow 10
  • Basic Red 56
  • Acid Blue 62

Comparison

HC Orange no. 5 is unique due to its vibrant orange color and stability under various conditions. Unlike some other dyes, it does not require a developer or coupler to achieve its final color, making it easier to use in cosmetic formulations. Additionally, its structural properties allow for strong binding to hair keratin, resulting in longer-lasting color compared to other dyes .

Properties

CAS No.

57524-50-2

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

2-(2-aminoethylamino)anthracene-9,10-dione;hydrochloride

InChI

InChI=1S/C16H14N2O2.ClH/c17-7-8-18-10-5-6-13-14(9-10)16(20)12-4-2-1-3-11(12)15(13)19;/h1-6,9,18H,7-8,17H2;1H

InChI Key

JXVSZMLWYMMWAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NCCN.Cl

Origin of Product

United States

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